2-(4-Aminophenyl)-5-methylisoindole-1,3-dione
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Overview
Description
2-(4-Aminophenyl)-5-methylisoindole-1,3-dione is a compound of significant interest in various fields of scientific research This compound features an isoindole core, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-5-methylisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with methylamine to form an intermediate Schiff base, followed by cyclization and reduction steps to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-5-methylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include nitro derivatives, halogenated compounds, and various substituted isoindole derivatives .
Scientific Research Applications
2-(4-Aminophenyl)-5-methylisoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-5-methylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor properties.
Indole Derivatives: Various indole derivatives exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
2-(4-Aminophenyl)-5-methylisoindole-1,3-dione stands out due to its unique isoindole core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(4-aminophenyl)-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O2/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(16)4-6-11/h2-8H,16H2,1H3 |
InChI Key |
PXISYUNCJBEPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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